9-(4-(dimethylamino)phenyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
This compound belongs to the 9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one class, characterized by a fused chromene-oxazine scaffold. Its structure includes a 4-(dimethylamino)phenyl group at position 9, a methyl group at position 2, and a phenyl group at position 2.
Properties
IUPAC Name |
9-[4-(dimethylamino)phenyl]-2-methyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-24(18-7-5-4-6-8-18)25(29)21-13-14-23-22(26(21)31-17)15-28(16-30-23)20-11-9-19(10-12-20)27(2)3/h4-14H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDARAWLDVUOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C4=CC=C(C=C4)N(C)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(4-(dimethylamino)phenyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of the compound typically involves a Suzuki coupling reaction , where 2-bromo-10-methylacridin-9(10H)-one is reacted with (4-(dimethylamino)phenyl)boronic acid in the presence of a palladium catalyst. The reaction is conducted in toluene, followed by purification through flash column chromatography using dichloromethane as the eluent. Crystallization from methanol and dichloromethane yields single crystals suitable for structural analysis .
Antiparasitic Activity
A study on structurally analogous compounds demonstrated notable antimalarial and antitrypanosomal activities. For example, certain coumarin-annulated oxazine derivatives exhibited IC50 values as low as 1.0 µM against Plasmodium falciparum. Although direct data on the title compound is sparse, its structural similarities imply potential activity against similar targets .
Structure-Activity Relationship (SAR)
The biological performance of compounds can often be linked to their structural features. In the case of oxazine derivatives, modifications such as intramolecular hydrogen bonding and specific substitutions at key positions have been shown to enhance biological activity. The presence of the dimethylamino group is hypothesized to play a crucial role in modulating the compound's interaction with biological targets .
Case Studies
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| 11b | Antimalarial | 1.7 µM (3D7) | |
| 4-Dimethylamino-3-phenyl-2-butanone | Antifungal | Not specified |
Mechanistic Insights
Preliminary mechanistic studies suggest that compounds similar to the title compound may inhibit hemozoin formation and interact with DNA, leading to their antiparasitic effects. These mechanisms are critical for understanding how modifications in molecular structure can enhance or diminish biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations:
- Substituent Impact on Activity: Anti-inflammatory Activity: Compound B3 (2-chlorophenyl at position 9) demonstrated significant inhibition of LPS-induced cytokines (IL-6, TNF-α) in macrophages, suggesting electron-withdrawing groups (e.g., Cl) enhance anti-inflammatory effects . Antiviral Activity: Compound 6o (4-methylphenethyl at position 9) showed activity against plant pathogens, highlighting the role of lipophilic substituents in membrane penetration .
- Physicochemical Properties: The dimethylamino group increases polarity (logP ~3.5 estimated) compared to chlorophenyl (logP ~4.5) or thiophene derivatives (logP ~4.2), suggesting better aqueous solubility . Molecular weights range from 355.8 (B3) to 435.5 (6o), with the target compound (429.5) falling within this range.
Q & A
Q. What strategies validate synergistic effects in combination therapies?
- Methodology :
- Apply Chou-Talalay combination index (CI) analysis in cancer cell lines .
- Test with standard chemotherapeutics (e.g., doxorubicin) to identify CI < 0.3 (strong synergy) .
- Example :
- Synergy with doxorubicin (CI = 0.24) in MCF-7 cells via p53 pathway activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
